7-Fluoro-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15567882
Molecular Formula: C21H13FN2O4S
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H13FN2O4S |
|---|---|
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | 7-fluoro-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C21H13FN2O4S/c1-27-13-4-2-3-11(9-13)17-16-18(25)14-10-12(22)5-6-15(14)28-19(16)20(26)24(17)21-23-7-8-29-21/h2-10,17H,1H3 |
| Standard InChI Key | SSQACXFHACFPAR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)F |
Introduction
7-Fluoro-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structural features, including a chromeno-pyrrole system and a thiazole ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse functional groups and biological activity.
Synthesis and Chemical Reactions
The synthesis of 7-Fluoro-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Common methods include careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) are commonly employed for monitoring the progress of reactions.
Biological Activities and Potential Applications
Compounds with similar structures to 7-Fluoro-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications. Preliminary studies indicate potential anti-inflammatory and anti-cancer properties, attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Hydroxy group instead of methoxy; potential increased solubility | |
| 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | Acetyl group adds additional functionality; altered biological activity | |
| 7-Fluoro-1-(4-hydroxyphenyl)-2-(thiazolyl)pyrrole derivative | Lacks methoxy group; different pharmacological properties |
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